Hemoglobin Saint Nazaire is a rare variant of hemoglobin characterized by a mutation in the beta-globin gene, specifically at position 103, where phenylalanine is replaced by isoleucine (β103[G5]Phe→Ile). This variant has been associated with moderate erythrocytosis, a condition where there is an increased number of red blood cells in circulation. It was first identified in four unrelated families from France and has been noted for its relatively lower increase in oxygen affinity compared to other variants like hemoglobin Heathrow, which shares a similar mutation pattern but results in more significant structural changes within the heme pocket .
The identification and characterization of hemoglobin Saint Nazaire have been documented in several scientific studies, particularly focusing on its functional implications and genetic basis. Research articles from sources such as PubMed and other peer-reviewed journals provide insights into its biochemical properties and clinical significance .
The synthesis of hemoglobin variants like hemoglobin Saint Nazaire typically involves genetic mutations that can occur through various mechanisms, including point mutations. In the case of hemoglobin Saint Nazaire, the mutation arises from a single nucleotide change (c.310T>A) in the beta-globin gene (HBB), leading to the substitution of phenylalanine with isoleucine at position 103 .
The molecular structure of hemoglobin Saint Nazaire is similar to that of normal adult hemoglobin but exhibits specific alterations due to the mutation at position 103. The substitution of phenylalanine with isoleucine affects the heme pocket's environment, potentially altering how oxygen binds to the heme group.
Hemoglobin variants can participate in various biochemical reactions, primarily involving oxygen binding and release. Hemoglobin Saint Nazaire demonstrates altered kinetics in these reactions due to its unique amino acid substitution.
The variant's lower increase in oxygen affinity compared to other variants suggests that while it can still bind oxygen effectively, it may not release it as readily under physiological conditions. This has implications for tissue oxygenation and can contribute to the observed erythrocytosis in affected individuals .
The mechanism of action for hemoglobin Saint Nazaire revolves around its altered interaction with oxygen molecules. The presence of isoleucine instead of phenylalanine modifies how the heme group interacts with surrounding residues, influencing both binding affinity and release dynamics.
Functional studies indicate that despite having an increased affinity for oxygen relative to normal hemoglobin, this variant does not exhibit as pronounced an effect as seen in other high-affinity variants like hemoglobin Heathrow. This nuanced behavior is crucial for understanding its physiological impact .
Chemically, this variant exhibits modified binding kinetics for oxygen compared to standard adult hemoglobin. The altered interactions within the heme pocket due to the substitution lead to less dramatic changes in pH sensitivity and cooperativity during oxygen binding .
Research on hemoglobin Saint Nazaire contributes valuable insights into the study of hemoglobinopathies and erythrocytosis. Understanding this variant aids in developing diagnostic tools for identifying similar conditions and exploring therapeutic strategies for managing disorders associated with abnormal hemoglobins.
Additionally, studying such variants enhances knowledge about protein structure-function relationships, which can inform broader applications in biochemistry and molecular biology .
Hemoglobin variants represent structural abnormalities in the globin chains of hemoglobin, often resulting from point mutations in the HBB (beta-globin), HBA1, or HBA2 (alpha-globin) genes. Over 1,600 hemoglobin variants and thalassemia mutations are documented in specialized databases like HbVar, with clinical manifestations ranging from asymptomatic carrier states to severe hematologic disorders [3] [4]. These variants are classified by their functional impact: unstable hemoglobins causing hemolytic anemia, low-oxygen-affinity variants associated with cyanosis, methemoglobin variants, and high-oxygen-affinity (HOA) variants leading to erythrocytosis [3]. HOA variants like hemoglobin Saint Nazaire impair oxygen delivery to tissues, triggering compensatory erythrocytosis through increased erythropoietin (EPO) production—a physiological response to perceived hypoxia [3] [8].
Hemoglobin Saint Nazaire (Hb Saint Nazaire) is defined by a missense mutation in the HBB gene (NM_000518.5:c.310T>A), resulting in the substitution of phenylalanine by isoleucine at codon 103 of the beta-globin chain [β103(G5)Phe→Ile] [1] [9]. This residue lies within the critical heme pocket region, where its hydrophobic interactions are essential for maintaining hemoglobin’s quaternary structure and oxygen-binding kinetics. The variant was first molecularly characterized in 1993 by Wajcman et al., who identified it in five patients from four unrelated French families presenting with unexplained moderate erythrocytosis [2] [9].
The initial 1993 report established Hb Saint Nazaire as a distinct entity among high-oxygen-affinity hemoglobins. Functional studies compared it to Hb Heathrow (β103Phe→Leu), demonstrating that the isoleucine substitution caused less severe structural perturbation of the heme pocket and a consequently smaller increase in oxygen affinity [2] [9]. A 2019 case report further solidified its phenotype: a 38-year-old French woman and her mother were diagnosed with persistent polycythemia after exclusion of common causes like polycythemia vera. Standard techniques—capillary electrophoresis (CE), high-performance liquid chromatography (HPLC), and isoelectric focusing—initially failed to detect the abnormal hemoglobin. Only molecular genetic testing of the HBB gene confirmed the heterozygous Hb Saint Nazaire variant [1]. This underscored its diagnostic elusiveness and suggested it might be underdiagnosed.
Table 1: Key Characteristics of Hemoglobin Saint Nazaire
Property | Detail |
---|---|
HGVS Nomenclature | HBB: c.310T>A (DNA); β103(G5)Phe→Ile (Protein) |
rs Identifier | rs33921589 |
Inheritance | Autosomal Dominant |
Functional Effect | Increased Oxygen Affinity |
Primary Clinical Sign | Moderate Erythrocytosis (Elevated Hemoglobin/Hematocrit) |
P50 Value (Typical) | Decreased (Normal ~27 mmHg) |
Geographic Prevalence | Primarily France; sporadic reports elsewhere |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1